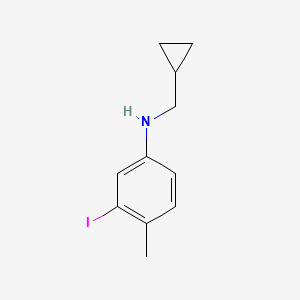![molecular formula C15H17N B12068155 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl group substituted with a 3-methylphenyl group at the para position and an ethanamine chain. It is a significant entity in the synthesis of various pharmaceutical drugs and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases such as ATA-025. The reaction conditions include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. The optimal conditions are 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with transaminase activity to achieve high conversion rates and product yields. The use of biocatalysts offers an environmentally friendly and economically viable method for the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, reducing it to its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for the formation of oximes, hydrazine for the formation of hydrazones, and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal conversion and yield .
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and reduced amines. These products are often used as intermediates in the synthesis of other pharmaceutical compounds and chemical entities .
Aplicaciones Científicas De Investigación
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the transamination process, where it acts as a substrate for transaminases. This interaction leads to the formation of chiral amines, which are essential intermediates in the synthesis of various pharmaceutical drugs .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine include:
- 1-(3-methylphenyl)ethan-1-one
- 1-(4-methylphenyl)ethan-1-amine
- 1-(3-methoxyphenyl)ethan-1-amine
- 1-(1-naphthyl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions in transamination reactions. This compound’s ability to act as a substrate for transaminases makes it a valuable entity in the synthesis of chiral amines and other pharmaceutical intermediates .
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-[4-(3-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11H,9-10,16H2,1H3 |
Clave InChI |
QQUVSYCSXSRHOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)






![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
